Cas no 2059644-80-1 (N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide)

N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
- AKOS025315769
- N-(4,5-dihydrothiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- F6445-7115
- 2059644-80-1
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
-
- インチ: 1S/C11H13N3O3S/c1-14-6-7(8(17-2)5-9(14)15)10(16)13-11-12-3-4-18-11/h5-6H,3-4H2,1-2H3,(H,12,13,16)
- InChIKey: XKFWOPGSUIJEFL-UHFFFAOYSA-N
- ほほえんだ: C1N(C)C(=O)C=C(OC)C=1C(NC1=NCCS1)=O
計算された属性
- せいみつぶんしりょう: 267.06776246g/mol
- どういたいしつりょう: 267.06776246g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 482
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 96.3Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-7115-10μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-20mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 20mg |
$148.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-5mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 5mg |
$103.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-1mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6445-7115-10mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-15mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 15mg |
$133.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-2μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-20μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-2mg |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6445-7115-5μmol |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
2059644-80-1 | 90%+ | 5μl |
$94.5 | 2023-05-20 |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide 関連文献
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamideに関する追加情報
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide: A Promising Compound in Modern Pharmaceutical Research
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide is a complex organic molecule with a unique structural framework that has garnered significant attention in recent years. This compound, identified by its CAS number 2059644-80-1, represents a novel class of pharmaceutical agents characterized by its combination of aromatic and heterocyclic moieties. The molecular architecture of this compound includes a 6-oxopyridine-3-carboxamide core, which is further functionalized with a 4-methoxy group and a 1-methyl substituent. The presence of a 4,5-dihydro-1,3-thiazol-2-yl group adds to its chemical diversity and potential pharmacological activity.
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide involves multi-step organic reactions that require precise control of reaction conditions and reagents. Current research in medicinal chemistry has focused on optimizing the synthetic pathways to enhance yield and purity while minimizing byproducts. This compound is synthesized through a series of coupling reactions, including the formation of an amide bond between the 6-oxopyridine-3-carboxylic acid and the 4,5-dihydro-1,3-thiazol-2-amine moiety. The introduction of the 4-methoxy and 1-methyl groups further modulates its physicochemical properties, such as solubility and bioavailability.
Recent studies have highlighted the potential of this compound in targeting specific biological pathways. The 6-oxopyridine-3-carboxamide scaffold is known for its ability to interact with various protein targets, including kinases and G-protein-coupled receptors (GPCRs). The 4,5-dihydro-1,3-thiazol-2-yl group, a heterocyclic ring, is particularly interesting due to its ability to form hydrogen bonds and π-π interactions with target proteins. These interactions may contribute to the compound's potential as an inhibitor of enzymes involved in inflammatory responses or as a modulator of signaling pathways associated with cancer progression.
One of the key advantages of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide is its structural versatility, which allows for the design of analogs with improved potency and selectivity. Researchers have recently explored the modification of the 4-methoxy group to enhance the compound's metabolic stability or to increase its affinity for specific receptors. Additionally, the 1-methyl substituent has been studied for its impact on the compound's lipophilicity, which is a critical parameter in drug absorption and distribution.
Advances in computational chemistry have played a pivotal role in understanding the molecular interactions of this compound. Molecular docking studies have revealed that the 6-oxopyridine-3-carboxamide core can bind to ATP-binding sites of certain kinases, such as the PI3K/AKT/mTOR pathway, which is implicated in cell survival and proliferation. The 4,5-dihydro-1,3-thiazol-2-yl group, on the other hand, may contribute to the compound's ability to inhibit enzymes involved in oxidative stress, such as COX-2 or LOX. These findings suggest that this compound could have therapeutic applications in diseases characterized by chronic inflammation or metabolic disorders.
Preclinical studies on N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide have demonstrated its potential as an anti-inflammatory agent. In vitro assays have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in human cell lines. These effects are attributed to the compound's ability to modulate the activity of transcription factors like NF-κB, which regulate the expression of inflammatory genes. The 4-methoxy group may also play a role in enhancing the compound's antioxidant properties by scavenging reactive oxygen species (ROS).
Another area of research involves the evaluation of this compound's potential as a therapeutic agent for metabolic disorders. The 6-oxopyridine-3-carboxamide scaffold has been linked to the regulation of glucose metabolism, and the presence of the 4,5-dihydro-1,3-thiazol-2-yl group may further enhance its ability to modulate insulin signaling pathways. Studies have shown that this compound can improve glucose uptake in adipocytes and enhance the activity of enzymes involved in fatty acid oxidation, suggesting a possible role in the management of type 2 diabetes.
Despite its promising properties, the development of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide as a drug candidate faces several challenges. One of the primary concerns is the optimization of its pharmacokinetic profile to ensure adequate bioavailability and minimal side effects. Researchers are also exploring the possibility of combining this compound with other drugs to enhance its therapeutic efficacy, particularly in the treatment of complex diseases such as cancer or autoimmune disorders.
Furthermore, the structural complexity of this compound necessitates the development of advanced analytical techniques for its characterization and quality control. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are being employed to confirm the purity and stereochemistry of the compound, which are critical factors in determining its biological activity. These techniques are also being used to identify potential metabolites and degradation products, which can provide insights into the compound's metabolic fate in vivo.
In conclusion, N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide represents a significant advancement in the field of pharmaceutical research. Its unique structural features and potential biological activities make it a promising candidate for the development of new therapies. As research continues to uncover its mechanisms of action and optimize its properties, this compound may pave the way for innovative treatments in various medical fields.
2059644-80-1 (N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide) 関連製品
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